methyl 4-{[2-hydroxy-2-(thiophen-2-yl)propyl]sulfamoyl}benzoate
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Overview
Description
Methyl 4-(N-(2-hydroxy-2-(thiophen-2-yl)propyl)sulfamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a sulfonamide group, which is further connected to a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{[2-hydroxy-2-(thiophen-2-yl)propyl]sulfamoyl}benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzoate Ester: This can be achieved by esterification of 4-aminobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Sulfonamide Formation: The benzoate ester is then reacted with a sulfonyl chloride derivative to form the sulfonamide linkage.
Attachment of the Thiophene Ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(N-(2-hydroxy-2-(thiophen-2-yl)propyl)sulfamoyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Oxidized thiophene derivatives.
Reduction: Amino derivatives of the sulfonamide group.
Substitution: Various substituted benzoate esters.
Scientific Research Applications
Methyl 4-(N-(2-hydroxy-2-(thiophen-2-yl)propyl)sulfamoyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of methyl 4-{[2-hydroxy-2-(thiophen-2-yl)propyl]sulfamoyl}benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring can participate in electron transfer processes, making it useful in electronic applications.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(thiophen-2-yl)benzoate: Lacks the sulfonamide group, making it less versatile in biological applications.
Thiophene-2-carboxylic acid: A simpler thiophene derivative with different reactivity and applications.
4-Aminobenzoic acid: The precursor to the benzoate ester, used in various synthetic applications.
Uniqueness
Methyl 4-(N-(2-hydroxy-2-(thiophen-2-yl)propyl)sulfamoyl)benzoate is unique due to its combination of a benzoate ester, sulfonamide group, and thiophene ring
Properties
IUPAC Name |
methyl 4-[(2-hydroxy-2-thiophen-2-ylpropyl)sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5S2/c1-15(18,13-4-3-9-22-13)10-16-23(19,20)12-7-5-11(6-8-12)14(17)21-2/h3-9,16,18H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJCZXSRPBHUOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)OC)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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